Absence of Direct Head-to-Head Bioactivity Data Against Closest Analogs
A comprehensive literature search failed to identify any study where the target compound, (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, was directly and quantitatively compared to its closest analogs (e.g., the n-butyl derivative CAS 90390-14-0 or the non-halogenated benzyl analog CAS 46120-25-6) in a defined biochemical or cellular assay. While related butyl benzylamine structures are explored in patents for histamine H3 and serotonin transporter modulation [1], this specific molecule does not appear as an exemplified compound with associated IC50, Ki, or EC50 values. The claim of differentiation for the purposes of scientific selection is therefore unsupported by accessible primary data.
| Evidence Dimension | Target potency (e.g., IC50, Ki) |
|---|---|
| Target Compound Data | No public quantitative data found for any biological target. |
| Comparator Or Baseline | Closest analogs (e.g., n-butyl variant, CAS 90390-14-0) also lack public comparative bioactivity data in the same assay context. |
| Quantified Difference | No quantifiable difference can be established. |
| Conditions | N/A |
Why This Matters
Without comparative efficacy or potency data, selecting this compound over a potentially cheaper or more synthetically accessible analog for a biological screening campaign introduces unknown and unjustified risk.
- [1] Keith, J. M., Letavic, M. A., & Stocking, E. M. (2008). BUTYL AND BUTYNYL BENZYL AMINE COMPOUNDS. United States Patent Application US20080004258. View Source
